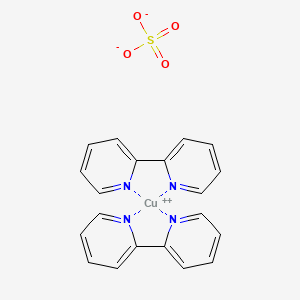
Bis(2,2'-bipyridine)coppersulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2’-bipyridine)coppersulfate is a coordination compound consisting of copper(II) ions coordinated with two 2,2’-bipyridine ligands and sulfate anions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridine)coppersulfate typically involves the reaction of copper(II) sulfate with 2,2’-bipyridine in an aqueous or organic solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the bipyridine ligands with the copper ions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of Bis(2,2’-bipyridine)coppersulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is often produced in batch reactors, followed by purification and quality control steps to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2’-bipyridine)coppersulfate undergoes various chemical reactions, including:
Substitution: The bipyridine ligands can be substituted with other ligands, such as phosphines or amines, under appropriate reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(2,2’-bipyridine)coppersulfate include reducing agents like sodium borohydride for reduction reactions and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(2,2’-bipyridine)coppersulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(2,2’-bipyridine)coppersulfate involves the coordination of the copper(II) center with the bipyridine ligands, which stabilizes the copper ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and DNA, through coordination and redox mechanisms . These interactions can lead to the inhibition of enzyme activity or the induction of oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Bis(2,2’-bipyridine)coppersulfate can be compared with other similar compounds, such as:
Bis(2,2’-bipyridine)nickelsulfate: Similar coordination chemistry but with nickel(II) instead of copper(II).
Bis(2,2’-bipyridine)zincsulfate: Zinc(II) complexes with bipyridine ligands, often used in different catalytic applications.
Bis(2,2’-bipyridine)iron(II) sulfate: Iron(II) complexes with bipyridine, known for their redox properties and applications in catalysis.
Bis(2,2’-bipyridine)coppersulfate is unique due to the specific reactivity and stability conferred by the copper(II) center, making it particularly useful in redox reactions and biological applications .
Eigenschaften
Molekularformel |
C20H16CuN4O4S |
|---|---|
Molekulargewicht |
472.0 g/mol |
IUPAC-Name |
copper;2-pyridin-2-ylpyridine;sulfate |
InChI |
InChI=1S/2C10H8N2.Cu.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2;/p-2 |
InChI-Schlüssel |
ZKFGKUJLQQLOSF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]S(=O)(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


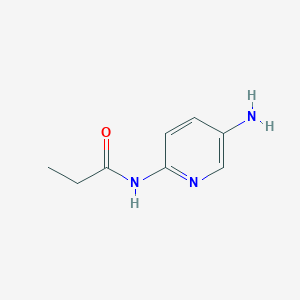
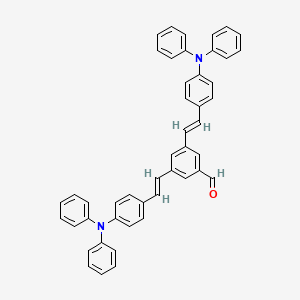
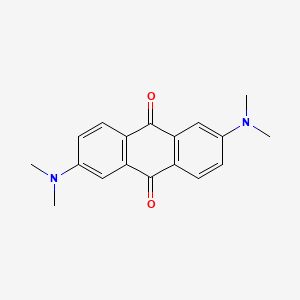

![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
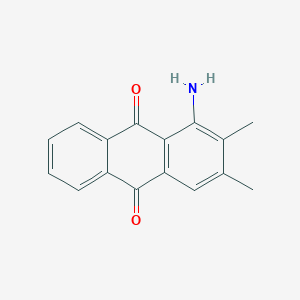
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
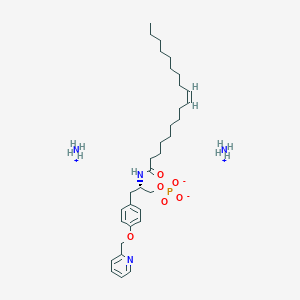
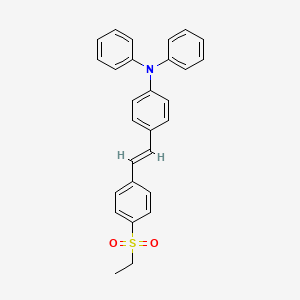

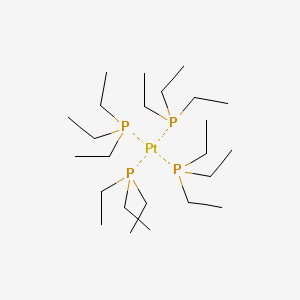
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)

